molecular formula C9H6BrN3S B2991977 3-(Azidomethyl)-2-bromo-1-benzothiophene CAS No. 2490412-76-3

3-(Azidomethyl)-2-bromo-1-benzothiophene

Cat. No.: B2991977
CAS No.: 2490412-76-3
M. Wt: 268.13
InChI Key: CGSJBLLRAAVAMQ-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-2-bromo-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The azidomethyl group and the bromine atom attached to the benzothiophene core make this compound particularly interesting for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of 3-(Azidomethyl)-2-bromo-1-benzothiophene is the DNA polymerase, a key enzyme involved in DNA replication . This enzyme plays a crucial role in the synthesis of new DNA strands, which is essential for cell division and genetic inheritance.

Mode of Action

This compound interacts with its target by acting as a nucleotide analogue . The compound’s azido moiety (N3) serves as a label for DNA sequencing by synthesis (SBS), displaying a unique Raman shift where most biological molecules are transparent . This allows the compound to be incorporated into the growing DNA strand during polymerase extension . The azido label is then cleaved to permit the next nucleotide incorporation .

Biochemical Pathways

The compound affects the biochemical pathway of DNA synthesis. By acting as a nucleotide analogue, it gets incorporated into the growing DNA strand . This process can influence the DNA sequence, potentially affecting gene expression and protein synthesis.

Pharmacokinetics

Its small size and the efficiency of the 3’-o-azidomethyl-dntps as substrates for the dna polymerase suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in DNA sequencing. The compound’s incorporation into the DNA strand and subsequent cleavage can influence the DNA sequence . This could potentially affect gene expression and protein synthesis, although the specific effects would depend on the context of the DNA sequence and the cell type.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-2-bromo-1-benzothiophene typically involves the bromination of 1-benzothiophene followed by the introduction of the azidomethyl group. One common method involves the bromination of 1-benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 2-bromo-1-benzothiophene is then reacted with sodium azide in a solvent like dimethylformamide (DMF) to introduce the azidomethyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the bromination and azidation steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-2-bromo-1-benzothiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Cycloaddition Reactions: Often performed in the presence of copper(I) catalysts (CuAAC) or other transition metal catalysts.

    Reduction Reactions: Conducted under an inert atmosphere with reducing agents like LiAlH4 in ether solvents.

Major Products

    Substitution Reactions: Products include various substituted benzothiophenes depending on the nucleophile used.

    Cycloaddition Reactions: Formation of 1,2,3-triazoles.

    Reduction Reactions: Conversion of the azide group to an amine, resulting in 3-(Aminomethyl)-2-bromo-1-benzothiophene.

Scientific Research Applications

3-(Azidomethyl)-2-bromo-1-benzothiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The azide group can be used for bioorthogonal labeling, allowing for the tracking of biomolecules in living systems.

    Industry: Used in the synthesis of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(azidomethyl)oxetane
  • 3-Azidomethyl-3-methyloxetane
  • 3-Azido-5-(azidomethyl)benzene derivatives

Uniqueness

3-(Azidomethyl)-2-bromo-1-benzothiophene is unique due to the presence of both an azidomethyl group and a bromine atom on the benzothiophene core. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and materials science .

Properties

IUPAC Name

3-(azidomethyl)-2-bromo-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3S/c10-9-7(5-12-13-11)6-3-1-2-4-8(6)14-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJBLLRAAVAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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